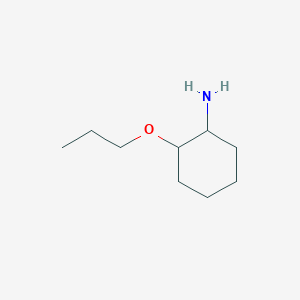

2-Propoxycyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-propoxycyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7,10H2,1H3 |

InChI Key |

GYFVXKCVBQFVPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CCCCC1N |

Origin of Product |

United States |

Mechanistic Investigations of 2 Propoxycyclohexan 1 Amine Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-propoxycyclohexan-1-amine is dictated by the interplay of its constituent functional groups: a primary amine and a propoxy ether attached to a cyclohexane (B81311) ring. The elucidation of its reaction pathways involves understanding how these groups behave under various conditions, including oxidation, reduction, and nucleophilic or electrophilic attack.

The oxidation of the amine moiety in this compound can proceed through several pathways, largely dependent on the oxidizing agent and reaction conditions. Generally, the oxidation of primary amines can lead to a variety of products, including imines, oximes, and nitriles. The electrochemical oxidation of amines, for instance, is a known method for synthesizing and modifying valuable chemical compounds. researchgate.net

One-electron oxidation of amines can generate α-amino radical intermediates, while two-electron oxidation can lead to the formation of iminium cations. nih.gov The control between these two pathways is a significant challenge in synthetic chemistry. nih.gov For primary amines, oxidation on surfaces like nickel hydroxide (B78521) (NiOOH) electrodes is thought to occur via a series of potential-independent hydrogen atom transfer steps. researchgate.net

In the context of aromatic amines, metabolic activation often involves N-oxidation to form aryl-N-hydroxylamines, a key step in their biological activities. who.int While this compound is aliphatic, the principle of N-oxidation as a primary step is relevant. The specific mechanism for this compound would likely involve initial oxidation at the nitrogen atom, potentially followed by further transformations depending on the reaction environment. For example, laccase-catalyzed oxidation of some aromatic amines has been shown to result in the formation of complex oligomeric or polymeric products. mdpi.com

The reduction of the cyclohexane ring itself is generally not facile under standard conditions due to its saturated nature. However, the substituents, particularly if they were unsaturated precursors to the amine and propoxy groups, are more relevant targets for reduction studies. For instance, the synthesis of similar compounds, like 2-propylcyclohexan-1-amine, involves the hydrogenation of cyclohexanone, indicating a pathway where a carbonyl group is reduced to an alcohol and subsequently converted to an amine. biosynth.com

The reduction of nitriles is a common route to primary amines. rsc.org Modern methods for nitrile reduction include the use of transition metal catalysts with hydrogen donors like amine boranes. nih.gov Mechanistic studies of these reactions suggest the involvement of catalytic cycles that facilitate the transfer of hydrogen. nih.gov Another approach involves single electron transfer (SET) conditions using reagents like samarium(II) iodide (SmI2), which can reduce nitriles to primary amines through the generation of imidoyl-type radicals. organic-chemistry.org

Catalytic hydrogenation of alkenes, a related reduction process, typically occurs via syn addition of two hydrogen atoms to the same side of the double bond. dokumen.pub This stereochemical outcome is a key mechanistic feature. While the cyclohexane ring in this compound is already saturated, understanding the stereochemistry of precursor reduction is crucial for controlling the final product's stereoisomerism.

The amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This nucleophilicity allows it to react with a variety of electrophiles. libretexts.org

Nucleophilic Reactions of the Amine Group:

Alkylation: The amine can react with alkyl halides in an SN2 fashion. libretexts.org This reaction can proceed sequentially to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This is typically a vigorous reaction. chemguide.co.uk

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through nucleophilic addition followed by dehydration.

Electrophilic Reactions: While the amine is primarily nucleophilic, the molecule can undergo electrophilic attack at the ether oxygen or potentially at the cyclohexane ring under specific, often harsh, conditions. The ether oxygen, with its lone pairs, can be protonated or coordinate to Lewis acids.

The propoxy group, being an ether, is generally less reactive than the amine. However, it can be cleaved under strongly acidic conditions (e.g., with HBr or HI). The presence of the neighboring amine group might influence the mechanism of this cleavage.

Stereochemical Outcomes and Control in Chemical Transformations

The stereochemistry of this compound, which can exist as different diastereomers and enantiomers due to the two stereocenters at C1 and C2 of the cyclohexane ring, is a critical aspect of its reactivity.

The stereochemical outcome of reactions involving this compound is influenced by the existing stereochemistry of the starting material and the mechanism of the reaction. For instance, in nucleophilic substitution reactions at the carbon bearing the propoxy group, the stereochemistry will depend on whether the reaction proceeds via an SN1 or SN2 mechanism.

In the synthesis of related cyclic compounds, stereoselectivity is often a key goal. For example, the hydrogenation of a substituted cycloalkene is often stereoselective, with hydrogen adding to the less sterically hindered face of the double bond. dokumen.pub Similarly, enzymatic syntheses using transaminases can achieve high stereochemical control in the formation of chiral amines from prochiral ketones.

The relative orientation of the amine and propoxy groups (cis or trans) will significantly impact the molecule's conformation and the accessibility of the reactive sites, thereby influencing the stereochemical course of subsequent reactions. For example, intramolecular reactions, if feasible, would be highly dependent on the spatial proximity of the reacting groups, which is determined by the cis/trans isomerism.

Kinetic and Thermodynamic Analysis of Reaction Processes

The study of kinetics and thermodynamics provides quantitative insight into the reaction rates and equilibrium positions of chemical transformations involving this compound.

Kinetic Analysis: Kinetic studies would focus on determining the rate laws and activation energies for the reactions of this compound. For example, in the oxidation of primary amines, factors such as the concentration of the amine, the oxidizing agent, and the pH of the solution can significantly affect the reaction rate. researchgate.net

The formation of different products can be under either kinetic or thermodynamic control. For instance, in the deprotonation of unsymmetrical ketones to form enolates, the use of a bulky, strong base at low temperatures favors the formation of the "kinetic" enolate (the less substituted one), while a stronger, non-bulky base under equilibrium conditions favors the more stable "thermodynamic" enolate. masterorganicchemistry.com Similar principles could apply to reactions where multiple products can be formed from this compound.

Thermodynamic Analysis: Thermodynamic analysis involves determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This information reveals whether a reaction is spontaneous and whether it is exothermic or endothermic.

For example, a study on the disproportionation of cyclohexylamine (B46788) to dicyclohexylamine (B1670486) showed that the main reaction is slightly exothermic and spontaneous within the studied temperature range. icm.edu.pl The equilibrium constants for this process were found to be greater than 1, indicating that the equilibrium is shifted towards the products. icm.edu.pl

In the context of CO2 capture by aqueous solutions of ethylenediamine (B42938) (a primary diamine), it was observed that the reaction is exothermic, with a sudden temperature increase upon pressurization with CO2. semanticscholar.org A kinetic and thermodynamic analysis of such processes is crucial for optimizing conditions. semanticscholar.org Similar analyses for reactions of this compound would involve measuring equilibrium concentrations of reactants and products at different temperatures to calculate the thermodynamic parameters.

Data Tables

Table 1: Thermodynamic Data for Cyclohexylamine (CHA) Disproportionation and Related Reactions at 433–463 K This table is based on data for a related compound, cyclohexylamine, and illustrates the type of data that would be relevant for this compound.

| Reaction | Temperature (K) | Equilibrium Constant (K_p) | ΔH° (kJ/mol) | ΔG° (kJ/mol at 448K) |

|---|---|---|---|---|

| CHA Disproportionation | 433 | 1.8 | -5.6 | -2.1 |

| DCHA Dehydrogenation to NCCHA | 433 | 0.001 | 71.3 | 24.3 |

| DCHA Dehydrogenation to NPCHA | 433 | 0.002 | 180.6 | 63.8 |

Data derived from a study on cyclohexylamine disproportionation. icm.edu.pl

Table 2: Kinetic Data for CO2 Capture by Ethylenediamine (EDA) in Aqueous Solutions This table presents data for a primary diamine, providing a model for the kind of kinetic information that would be gathered for reactions of this compound.

| EDA Concentration (wt.%) | CO2 Capture Rate (mmol/min) | Time to 50% Capture (min) | Total CO2 Captured (mmol) |

|---|---|---|---|

| 0 (Water) | ~0.1 | 23.31 | ~10 |

| 5 | ~0.5 | 10.5 | ~25 |

| 10 | ~0.8 | 6.2 | ~45 |

| 20 | ~0.4 | 12.1 | ~80 |

Data adapted from a study on CO2 capture using ethylenediamine. semanticscholar.org

Theoretical and Computational Chemistry Studies on 2 Propoxycyclohexan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Detailed quantum chemical calculations are essential for understanding the three-dimensional structure and relative stabilities of the different possible stereoisomers of 2-propoxycyclohexan-1-amine.

Conformational Analysis and Stability of Stereoisomers

While no specific data for this compound was found, studies on related cyclohexylamine (B46788) derivatives have utilized methods like the B3LYP/aug-cc-pVDZ level of theory to determine the geometrical parameters and electronic energies of various conformers. researchgate.net For a molecule like this compound, a thorough conformational analysis would involve calculating the potential energy surface to identify all energy minima corresponding to stable conformers. The relative internal energy, enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K) would then determine the equilibrium population of each conformer. researchgate.net The presence of both an amino and a propoxy group on adjacent carbons suggests the possibility of intramolecular hydrogen bonding, which could significantly influence the stability of certain conformations.

Table 1: Hypothetical Conformational Energy Data for this compound Stereoisomers

| Stereoisomer | Conformer | Relative Energy (kcal/mol) | Population (%) |

| (1R,2R) | diequatorial | 0.00 | 95.2 |

| (1R,2R) | diaxial | 2.50 | 1.1 |

| (1S,2R) | axial-equatorial | 1.20 | 2.7 |

| (1S,2R) | equatorial-axial | 0.80 | 1.0 |

Note: This table is hypothetical and for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound would be characterized by the interplay of the electron-donating amine group and the ether linkage. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack. Natural Bond Orbital (NBO) analysis could be employed to investigate hyperconjugative interactions, such as those between the nitrogen lone pair and adjacent anti-bonding orbitals, which can affect bond lengths and angles.

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to simulate reaction pathways, offering a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally.

Transition State Characterization and Reaction Coordinate Mapping

For any reaction involving this compound, identifying the transition state structure is crucial for understanding the reaction kinetics. This involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state indeed leads to the expected reactants and products.

Determination of Activation Energies for Elementary Steps

Once a transition state is characterized, the activation energy for that elementary step can be calculated as the energy difference between the transition state and the reactants. This is a key parameter in predicting the rate of a chemical reaction. For instance, in a hypothetical N-alkylation reaction, the activation energy for the nucleophilic attack of the amine on an alkyl halide could be determined.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| N-methylation | This compound + CH3I | N-methyl-2-propoxycyclohexan-1-ammonium iodide | 15.8 |

| O-depropylation | This compound + HBr | 2-aminocyclohexanol + propyl bromide | 25.2 |

Note: This table is hypothetical and for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

Computational Elucidation of Complex Reaction Pathways

More complex reactions, such as rearrangements or multi-step syntheses involving this compound, can be elucidated using computational methods. By mapping out the entire reaction pathway, including all intermediates and transition states, a complete energy profile can be constructed. This can help in understanding product distributions and optimizing reaction conditions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Extensive searches of scientific literature and chemical databases have been conducted to gather information regarding theoretical and computational studies on this compound. These searches were specifically aimed at finding predicted spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, and quantum chemical reactivity descriptors, including HOMO-LUMO energies, ionization potential, and electron affinity.

Despite a thorough investigation across multiple scientific databases and search engines, no specific theoretical or computational studies detailing the prediction of spectroscopic parameters or reactivity descriptors for the compound this compound were found. The scientific literature available does not currently contain detailed research findings or data tables resulting from computational chemistry analyses of this particular molecule.

While general methodologies for the computational analysis of related alicyclic amines and substituted cyclohexanes exist, specific data for this compound remains unavailable in the public domain. Therefore, the presentation of detailed research findings and data tables as requested is not possible at this time.

Advanced Spectroscopic and Analytical Characterization in Research of 2 Propoxycyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules like 2-propoxycyclohexan-1-amine. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while the spatial arrangement of substituents (stereochemistry) can be determined by analyzing coupling constants and through advanced 2D NMR experiments.

The distinction between cis and trans isomers of 1,2-disubstituted cyclohexanes is readily achieved by examining the coupling constants (³JHH) of the protons at the substituted carbons (H-1 and H-2). nih.gov In the chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (7–12 Hz), whereas axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are much smaller (1–5 Hz). reddit.com For the trans-isomer, which can exist in a stable diequatorial conformation, the H-1 and H-2 protons are both axial, leading to a large coupling constant. Conversely, the cis-isomer will have one axial and one equatorial substituent, resulting in a smaller axial-equatorial coupling constant for H-1 and H-2.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for the unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, confirming the connectivity within the molecule.

Due to the absence of published experimental NMR data for this compound, the following tables present hypothetical, yet chemically plausible, data based on known values for similar 2-alkoxycyclohexylamine structures.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃) for this compound Isomers

| Proton | trans-Isomer δ (ppm), Multiplicity, J (Hz) | cis-Isomer δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| H-1 | 2.65, dt, J = 10.5, 4.2 | 3.05, ddd, J = 8.8, 4.5, 4.5 |

| H-2 | 3.20, dt, J = 10.5, 4.2 | 3.45, m |

| O-CH₂ | 3.40, t, J = 6.7 | 3.42, t, J = 6.7 |

| CH₂ (ring) | 1.10-2.05, m | 1.15-2.10, m |

| O-CH₂-CH₂ | 1.58, sextet, J = 7.1 | 1.60, sextet, J = 7.1 |

| NH₂ | 1.45, br s | 1.50, br s |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) for this compound Isomers

| Carbon | trans-Isomer δ (ppm) | cis-Isomer δ (ppm) |

|---|---|---|

| C-1 | 56.5 | 52.8 |

| C-2 | 82.0 | 78.5 |

| O-CH₂ | 70.1 | 70.3 |

| Cyclohexane (B81311) Ring CH₂ | 33.8, 31.5, 25.0, 24.2 | 31.0, 28.9, 24.5, 20.1 |

| O-CH₂-CH₂ | 23.0 | 23.1 |

Mass Spectrometry for Identification of Reaction Intermediates and Mechanistic Tracing

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for identifying intermediates formed during its synthesis. nih.gov Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. nih.gov EI, a harder ionization technique, causes extensive fragmentation, which can be useful for structural elucidation by revealing characteristic cleavage patterns. stackexchange.com

The fragmentation of cyclic amines in EI-MS often involves an initial alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu For this compound, this could lead to the loss of a propyl radical or other fragments from the ring. Another common fragmentation pathway is the loss of the propoxy group.

Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information and aiding in the differentiation of isomers. In mechanistic studies, MS can be used to monitor the progress of a reaction by identifying the masses of reactants, intermediates, and products in real-time, often by coupling the mass spectrometer to a liquid chromatography system (LC-MS). researchgate.net

The following table provides plausible mass spectral fragmentation data for an N-acetyl derivative of this compound, a common derivative for analysis, under ESI-MS/MS conditions.

Table 3: Hypothetical ESI-MS/MS Fragmentation Data for N-(2-Propoxycyclohexyl)acetamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 200.16 [M+H]⁺ | 141.12 | C₃H₇OH (Propoxy radical + H) | Acetylaminocyclohexene cation |

| 200.16 [M+H]⁺ | 158.15 | C₃H₆ (Propene) | N-(2-hydroxycyclohexyl)acetamide cation |

| 200.16 [M+H]⁺ | 98.11 | C₅H₉NO (Propoxy + Acetyl group) | Cyclohexene iminium ion |

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is the definitive analytical method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. eurjchem.com Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This is typically achieved by reacting the amine with a chiral or achiral carboxylic acid to form a stable, crystalline amide or salt. researchgate.net For instance, reaction with a heavy-atom-containing reagent like 4-bromobenzoyl chloride can facilitate the crystallographic analysis.

Once a single crystal of the derivative is obtained, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice. This allows for the direct determination of the relative stereochemistry (cis or trans) and, crucially, the absolute configuration (R or S) at each of the two chiral centers (C1 and C2). The resulting crystallographic data includes unit cell dimensions, space group, and atomic coordinates.

The table below presents hypothetical, yet realistic, single-crystal X-ray diffraction data for a derivative of this compound, based on data for similar small organic molecules. researchgate.netusm.my

Table 4: Hypothetical Crystallographic Data for (1R,2R)-N-(4-Bromobenzoyl)-2-propoxycyclohexan-1-amine

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₂₂BrNO₂ |

| Formula Weight | 340.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.95 |

| b (Å) | 12.45 |

| c (Å) | 14.80 |

| Volume (ų) | 1648.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.370 |

| R-factor | 0.045 |

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment in Asymmetric Syntheses

In the context of asymmetric synthesis, it is critical to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. heraldopenaccess.usnih.gov This technique involves separating the enantiomers of this compound on a chiral stationary phase (CSP). phenomenex.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for the separation of a wide range of chiral compounds, including amines. sigmaaldrich.com The differential interaction of the enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be accurately calculated.

Polarimetry is a complementary technique that measures the rotation of plane-polarized light by a chiral sample. sapub.org While a racemic mixture (50:50 of each enantiomer) is optically inactive, an enantiomerically enriched sample will rotate light. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer. heraldopenaccess.us Modern chiroptical techniques, such as Vibrational Circular Dichroism (VCD), can also provide information on both absolute configuration and enantiomeric excess. nih.gov

The following table illustrates representative data from a chiral HPLC analysis for the separation of the enantiomers of cis-2-propoxycyclohexan-1-amine.

Table 5: Representative Chiral HPLC Data for the Separation of cis-2-Propoxycyclohexan-1-amine Enantiomers

| Parameter | Value |

|---|---|

| Column | Chiralcel® OD-H (250 x 4.6 mm) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

Role of 2 Propoxycyclohexan 1 Amine As a Chemical Building Block in Organic Synthesis Research

Precursor in the Construction of Complex Organic Architectures

The utility of 2-Propoxycyclohexan-1-amine as a precursor extends to the synthesis of diverse and complex organic structures. The inherent functionalities of the molecule, the primary amine and the propoxy group, along with the stereocenters on the cyclohexane (B81311) ring, allow for a wide array of chemical modifications. These modifications can include N-alkylation, acylation, and participation in condensation reactions to form imines. masterorganicchemistry.comlibretexts.org The propoxy group can also be a site for further functionalization or can influence the reactivity and selectivity of reactions at other positions of the ring.

The cyclohexane scaffold provides a three-dimensional framework that is often sought after in medicinal chemistry to improve the pharmacological properties of drug candidates. nih.gov The ability to introduce various substituents onto this scaffold, starting from this compound, makes it a valuable starting material for the synthesis of libraries of compounds for drug discovery and other applications. For instance, derivatives of cyclohexylamine (B46788) have been investigated for their potential as antimicrobial agents. neliti.com

Chiral Synthon in Asymmetric Induction and Stereoselective Construction

One of the most significant applications of this compound lies in its role as a chiral synthon in asymmetric synthesis. nih.gov The presence of multiple stereocenters in the molecule allows it to be used as a chiral auxiliary or as a starting material for the synthesis of other chiral molecules with a high degree of stereocontrol. Chiral amines and their derivatives are well-established as crucial components in asymmetric synthesis, frequently appearing in natural products and bioactive molecules. nih.govyale.edu

The stereoselective synthesis of functionalized cyclohexylamine derivatives is a key area of research, with methods like photocatalyzed [4+2] cycloadditions being developed to access these scaffolds with high diastereoselectivity. nih.govrsc.orgthieme-connect.com These methods enable the creation of multiple contiguous stereogenic centers, which is a significant challenge in organic synthesis. nih.gov The specific stereochemistry of this compound can be leveraged to direct the stereochemical outcome of reactions, leading to the formation of a single or a major diastereomer of the product. researchgate.net This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer or diastereomer exhibits the desired biological activity.

Development and Application of Novel Ligands and Organocatalysts Derived from Cyclohexylamines

The amine functionality in this compound makes it an ideal candidate for the development of novel ligands for transition metal catalysis and as a scaffold for organocatalysts. Chiral primary amines have been shown to be versatile and powerful catalysts in a wide range of enantioselective organic reactions. rsc.org

Ligands for Transition Metal Catalysis: The nitrogen atom of the amine group can coordinate to a metal center, and the chiral environment provided by the substituted cyclohexane backbone can induce asymmetry in catalytic transformations. Cyclohexylamine derivatives have been used in the development of ligands for various metal-catalyzed reactions, including those involving platinum complexes with potential anticancer activity. uctm.edu The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the cyclohexyl ring, thereby influencing the activity and selectivity of the catalyst.

Organocatalysts: In organocatalysis, the amine group can participate directly in the catalytic cycle, for example, through the formation of enamine or iminium ion intermediates. beilstein-journals.org Bifunctional organocatalysts, which contain both a basic amine site and a hydrogen-bond donor moiety, are particularly effective. mdpi.com While specific organocatalysts derived directly from this compound are not extensively documented in the provided search results, the broader class of chiral cyclohexylamines serves as a well-established scaffold for such catalysts. nih.gov These catalysts have been successfully applied in various asymmetric reactions, including Michael additions to nitroalkenes. nih.gov

Investigation of Stereochemical Induction in Emerging Reaction Methodologies

The study of stereochemical induction is crucial for the development of new and efficient synthetic methods. This compound and related chiral cyclohexylamines are valuable tools for investigating the mechanisms of stereocontrol in emerging reaction methodologies. nih.gov

For example, in the context of photocatalysis, the development of stereoselective reactions is a rapidly advancing field. nih.govrsc.orgthieme-connect.com The use of chiral cyclohexylamine derivatives in these reactions helps to elucidate how the stereochemistry of the catalyst or substrate influences the stereochemical outcome of the product. thieme-connect.com By systematically varying the structure of the chiral amine, researchers can gain insights into the transition state of the reaction and the factors that govern stereoselectivity.

Furthermore, biocatalysis presents another frontier where chiral amines play a critical role. Enzymes such as ω-transaminases are used for the stereoselective synthesis of amines. researchgate.net The use of substrates like substituted cyclohexanones allows for the investigation of how the enzyme recognizes and transforms complex molecules, leading to the production of highly enantiomerically enriched products. researchgate.net

Future Directions and Emerging Research Areas Concerning 2 Propoxycyclohexan 1 Amine

Development of Highly Efficient and Sustainable Synthetic Methodologies for Cyclohexylamines

The synthesis of cyclohexylamines, the core scaffold of 2-propoxycyclohexan-1-amine, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional routes are often energy-intensive and rely on petroleum-based feedstocks. shokubai.org Emerging research, therefore, focuses on greener alternatives, including the use of renewable resources and the development of advanced catalytic systems.

A significant area of development is the direct synthesis of cyclohexylamines from bio-derived phenols. shokubai.org This approach circumvents the reliance on fossil fuels by utilizing platform chemicals derived from lignin (B12514952), a major component of biomass. researchgate.net Researchers have demonstrated the high-yield synthesis of cyclohexylamines from phenol (B47542) and ammonia (B1221849) using catalysts like Rhodium on carbon (Rh/C), achieving yields as high as 97%. shokubai.org This contrasts with previously state-of-the-art palladium-based catalysts, which showed poor selectivity in this specific transformation. shokubai.org The choice of solvent has also been identified as a critical parameter, with hydrogen-bonding solvents like isopropanol (B130326) enabling excellent catalytic activity. shokubai.org

Another promising strategy is the "hydrogen borrowing" or "hydrogen autotransfer" technique. This method allows for the direct alkylation of amines with alcohols, which are less reactive and more environmentally benign than the traditionally used alkyl halides or sulfonates. google.com This approach reduces the number of synthetic steps and avoids the use of potentially genotoxic alkylating agents. google.com

Organocatalysis has also emerged as a powerful tool for the sustainable synthesis of substituted cyclohexylamines. arkat-usa.org These reactions, often proceeding through cascade mechanisms, can generate complex molecular architectures with high stereoselectivity from simple starting materials. mpg.dempg.de For instance, Brønsted acid-catalyzed cascade reactions have been successfully employed to synthesize trans-3-substituted cyclohexylamines. mpg.dempg.de The use of simple, commercially available organic molecules like cyclohexylamine (B46788) itself as a catalyst for multicomponent reactions further highlights the move towards greener and more cost-effective protocols. arkat-usa.org

Table 1: Comparison of Catalytic Systems for Cyclohexylamine Synthesis

| Catalytic System | Substrate | Reagent | Key Findings | Reference |

|---|---|---|---|---|

| Rh/C | Phenol | Ammonia | Achieved excellent yields (97%) for direct amination, outperforming Pd-based catalysts. | shokubai.org |

| Raney Ni | Guaiacol (Lignin-derived) | Ammonia | Powerful one-pot strategy to transform lignin derivatives into cyclohexylamine in up to 94% yield. | researchgate.net |

| Brønsted Acid (e.g., TRIP) | α,β-Unsaturated Aldehydes & Nitroalkanes | - | Organocatalytic asymmetric cascade reaction to produce substituted cyclohexylamines. | mpg.dempg.de |

| Cyclohexylamine (as Organocatalyst) | Salicylaldehydes & Active Methylene Compounds | - | Efficient, solvent-free, multicomponent reaction for the synthesis of 2-amino-4H-chromenes. | arkat-usa.org |

Advanced Computational Modeling for Complex Reactivity and Selectivity Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems, including those involving cyclohexylamines. Density Functional Theory (DFT) calculations and molecular dynamics simulations provide insights at the molecular level that are often difficult to obtain through experiments alone. researchgate.net

Recent computational studies have explored the adsorption and reaction of cyclohexylamine on various surfaces. For instance, DFT calculations have been used to scrutinize the interaction of cyclohexylamine with pure and copper-doped boron-nitride nanotubes (BN-NTs). researchgate.net While the pristine nanotube showed weak interaction, doping with copper significantly enhanced the reactivity and sensitivity. The study predicted that upon adsorption of cyclohexylamine, the energy gap of the Cu-doped BN-NT would decrease by approximately 37.7%, leading to a substantial increase in electrical conductivity, suggesting its potential as a chemical sensor. researchgate.net

Computational modeling is also crucial for elucidating reaction mechanisms and predicting selectivity. In the context of aminolysis of cyclic carbonates to form non-isocyanate polyurethanes, a reaction where cyclohexylamine derivatives can be used, computational studies have been conducted to understand the higher reactivity of larger ring systems. rsc.org These studies help in designing more efficient catalytic processes by providing a deeper understanding of the transition states and intermediates involved. rsc.org

Furthermore, molecular dynamics simulations are employed to study the structural and dynamic properties of cyclohexylamine in solution, including hydrogen bonding interactions. researchgate.net This knowledge is vital for optimizing reaction conditions and for understanding the behavior of these amines in various applications. The conformational analysis of cyclohexylamine derivatives using DFT helps in determining the most stable geometries and their relative energies, which influences their reactivity. researchgate.net The structural analysis of enzymes like cyclohexylamine oxidase (CHAO) is another area where computation plays a key role. nih.gov Molecular dynamics simulations have been used to identify potential pathways for substrates to enter and products to leave the buried active site of the enzyme, providing a foundation for engineering these biocatalysts for specific synthetic applications. nih.gov

Table 2: Application of Computational Modeling in Cyclohexylamine Research

| Computational Method | System Studied | Key Prediction/Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Cyclohexylamine on Cu-doped Boron-Nitride Nanotube | Adsorption significantly reduces the HOMO-LUMO energy gap (~37.7%), suggesting sensor applications. | researchgate.net |

| Molecular Dynamics (MD) & DFT | Cyclohexylamine in binary mixtures | Provides insights into hydrogen bonding interactions, densities, and radial distribution functions in the liquid phase. | researchgate.net |

| Random Acceleration Molecular Dynamics (RAMD) | Cyclohexylamine Oxidase (CHAO) Enzyme | Identified a potential egress route for the product from the buried active site. | nih.gov |

| DFT & Kinetic Studies | Aminolysis of cyclic carbonates by amines | Elucidated reaction mechanisms and explained the higher reactivity of larger, N-substituted cyclic carbonates. | rsc.org |

Exploration of Novel Chemical Transformations and Rearrangements involving the Cyclohexane (B81311) and Amine Moieties

The rigid yet conformationally flexible cyclohexane ring and the reactive amine group offer a rich playground for exploring novel chemical transformations and rearrangements. Research in this area aims to develop new synthetic routes to access structurally diverse and valuable molecules.

One emerging area is the use of photoredox catalysis to enable transformations under mild conditions. nih.gov For example, visible-light-enabled [4+2] cycloadditions have been developed for the stereoselective synthesis of functionalized cyclohexylamine derivatives from readily available starting materials. This strategy leverages single-electron transfer (SET) processes to achieve high atom economy and broad functional-group compatibility. nih.gov

The development of novel ring-opening reactions provides new pathways to chiral, multifunctionalized cyclohexylamines. A reported strategy involves the ring opening of a strained 2-azabicyclo[2.2.2]octane structure, which yields the desired chiral cyclohexylamine derivative in high yields. rsc.orgdiva-portal.org

Furthermore, classic rearrangement reactions are being applied in new ways to synthesize complex amine structures. The aza-Cope rearrangement, a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement involving a nitrogen atom, is a powerful tool for constructing cyclic amine frameworks. wikipedia.org When coupled with a Mannich cyclization, this reaction can rapidly build molecular complexity. wikipedia.org Other rearrangements of electron-deficient nitrogen atoms, such as the Hofmann, Curtius, and Beckmann rearrangements, are also fundamental in synthetic chemistry for converting amides, acyl azides, and oximes into amines or other nitrogen-containing functional groups. libretexts.org The Beckmann rearrangement of the oxime of cyclohexanone, for instance, is a critical industrial process for producing caprolactam, the precursor to Nylon 6. libretexts.org Exploring the application of these rearrangements to substrates like this compound could unlock new synthetic pathways.

Additionally, selective C-N bond cleavage (N-dealkylation) is another area of interest. Methods using palladium catalysts have been shown to effectively remove various alkyl and cyclic groups from amines. nih.gov Understanding and controlling such transformations are crucial for the functionalization and modification of complex amine structures.

Table 3: Summary of Relevant Chemical Transformations and Rearrangements

| Reaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| Photocatalyzed [4+2] Cycloaddition | Visible-light-mediated cycloaddition to form functionalized cyclohexylamines stereoselectively. | Accessing biologically important cyclohexylamine scaffolds under mild, redox-neutral conditions. | nih.gov |

| Aza-Cope Rearrangement | A arkat-usa.orgarkat-usa.org-sigmatropic rearrangement that shifts bonds across an allyl-vinyl amine system. | Rapid construction of complex cyclic amine structures, often coupled with Mannich cyclization. | wikipedia.org |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. | Synthesis of lactams (cyclic amides) from cyclic ketones like cyclohexanone. | libretexts.org |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. | A useful method for synthesizing primary amines from readily available amides. | libretexts.org |

| Catalytic N-Dealkylation | Cleavage of a C-N bond to remove an alkyl or cycloalkyl group from an amine. | Selective modification and functionalization of complex amine-containing molecules. | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 2-Propoxycyclohexan-1-amine with high enantiomeric purity?

- Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution can yield enantiomerically pure this compound. For racemic mixtures, chiral chromatography (e.g., HPLC with polysaccharide-based columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) is effective. Enamine Ltd. provides rac-(1R,2R)-2-propoxycyclohexan-1-amine, which can serve as a starting material for enantiomeric separation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For trace analysis, derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detection sensitivity in HPLC or GC-MS workflows .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer: Reverse-phase HPLC with UV/Vis or fluorescence detection is preferred for quantification. Pre-column derivatization using dansyl chloride or o-phthalaldehyde improves detectability. For biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity and minimizes matrix interference .

Advanced Research Questions

Q. What strategies resolve contradictory data in the pharmacological profiling of this compound?

- Methodological Answer: Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions. Consider enantiomer-specific effects, as racemic mixtures may exhibit divergent activities. Structural analogs like Fluorexetamine (an arylcyclohexylamine) demonstrate the importance of stereochemistry in receptor affinity, suggesting similar evaluations for this compound .

Q. How can in silico tools predict metabolic pathways and toxicity of this compound?

- Methodological Answer: Utilize databases like REAXYS and BKMS_METABOLIC to predict Phase I/II metabolism. Molecular docking simulations (e.g., AutoDock Vina) can identify potential cytochrome P450 binding sites. Machine learning platforms (e.g., ADMET Predictor) assess toxicity risks by comparing structural motifs to known toxicophores .

Q. What experimental designs optimize stability studies of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. For photostability, expose samples to UV light (ICH Q1B) and quantify degradation products. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions .

Q. How can researchers address discrepancies in enantiomer activity during preclinical studies?

- Methodological Answer: Separate enantiomers via preparative chiral chromatography and test individually in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic studies in rodents). Molecular dynamics simulations (e.g., GROMACS) can model enantiomer-receptor interactions to rationalize activity differences .

Contradiction Analysis & Data Validation

Q. How should researchers validate conflicting solubility data for this compound in polar solvents?

- Methodological Answer: Replicate measurements using standardized protocols (e.g., shake-flask method with HPLC quantification). Control variables such as temperature, solvent purity, and equilibration time. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers and refine experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.